phenyl 3-({[4-(propionylamino)benzoyl]oxy}methyl)benzoate
Overview
Description
Phenyl 3-({[4-(propionylamino)benzoyl]oxy}methyl)benzoate is an organic compound that belongs to the class of esters. This compound is characterized by its complex structure, which includes a phenyl group, a benzoyl group, and a propionylamino group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phenyl 3-({[4-(propionylamino)benzoyl]oxy}methyl)benzoate typically involves esterification reactions. One common method is the reaction of 4-(propionylamino)benzoic acid with phenyl 3-hydroxybenzoate in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Phenyl 3-({[4-(propionylamino)benzoyl]oxy}methyl)benzoate undergoes various chemical reactions, including:
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) at elevated temperatures.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like triethylamine.
Major Products Formed
Hydrolysis: 4-(propionylamino)benzoic acid and phenyl 3-hydroxybenzoate.
Reduction: Corresponding alcohols.
Substitution: Various derivatives depending on the nucleophile used.
Scientific Research Applications
Phenyl 3-({[4-(propionylamino)benzoyl]oxy}methyl)benzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of phenyl 3-({[4-(propionylamino)benzoyl]oxy}methyl)benzoate involves its interaction with specific molecular targets. The ester and amide functional groups allow it to participate in various biochemical pathways. For example, it can inhibit certain enzymes by binding to their active sites, thereby modulating their activity . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Phenyl benzoate: A simpler ester with similar structural features but lacking the propionylamino group.
4-(propionylamino)benzoic acid: Shares the propionylamino group but lacks the ester linkage.
Phenyl 3-hydroxybenzoate: Contains the phenyl and benzoate groups but lacks the propionylamino group.
Uniqueness
Phenyl 3-({[4-(propionylamino)benzoyl]oxy}methyl)benzoate is unique due to the presence of both the ester and amide functional groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows it to participate in a wider range of chemical reactions and biological interactions compared to its simpler counterparts .
Properties
IUPAC Name |
phenyl 3-[[4-(propanoylamino)benzoyl]oxymethyl]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO5/c1-2-22(26)25-20-13-11-18(12-14-20)23(27)29-16-17-7-6-8-19(15-17)24(28)30-21-9-4-3-5-10-21/h3-15H,2,16H2,1H3,(H,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUNKNJGFOFOYEP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)C(=O)OCC2=CC(=CC=C2)C(=O)OC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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